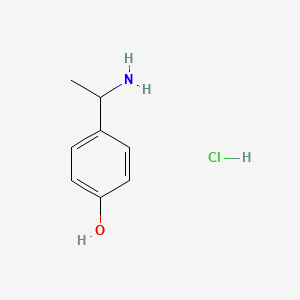

4-(1-Aminoethyl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Aminoethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an aminoethyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-hydroxyacetophenone with ammonia or an amine under acidic conditions to introduce the aminoethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-(1-Aminoethyl)phenol hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, facilitating the creation of complex molecules through oxidation, reduction, and substitution reactions.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and as a substrate in biochemical assays. Its ability to participate in nucleophilic substitution reactions makes it valuable for investigating enzyme kinetics and metabolic pathways.

Pharmaceutical Development

Research indicates that this compound has potential therapeutic properties. It is being investigated as a precursor in the synthesis of pharmaceutical compounds due to its unique structural characteristics that may enhance bioactivity and metabolic stability .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Its interaction with specific molecular targets may influence cellular signaling pathways related to neuronal health.

Antimicrobial Activity

Research has demonstrated antimicrobial properties associated with this compound, suggesting its potential use in developing antimicrobial agents for clinical applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can act as a nucleophile, participating in various biochemical reactions. The phenolic hydroxyl group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.

Comparaison Avec Des Composés Similaires

4-(1-Aminoethyl)phenol hydrochloride can be compared with other similar compounds such as:

Tyramine: A naturally occurring monoamine compound derived from the amino acid tyrosine. .

Phenylethylamine: Another monoamine compound with similar biological activities but differing in its substitution pattern.

Uniqueness: The unique combination of the aminoethyl and phenolic hydroxyl groups in this compound provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

4-(1-Aminoethyl)phenol hydrochloride, also known as 4-APE-HCl, is a small molecule that has garnered attention for its diverse biological activities. This compound, characterized by its aminoethyl group attached to a phenolic ring, exhibits potential therapeutic properties, particularly in neuroprotection, antimicrobial activity, and enzyme inhibition.

- Molecular Formula : C₈H₁₁NO·HCl

- Molecular Weight : 137.18 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride form, facilitating bioactivity.

1. Neuroprotective Effects

Research indicates that 4-APE-HCl may have significant neuroprotective and neurotrophic properties. Preclinical studies suggest its potential in combating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound appears to interact with neurotransmitter systems and may promote neuronal survival and growth.

Table 1: Neuroprotective Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| In vitro neuronal cultures | Exhibited reduced apoptosis in neurons exposed to neurotoxic agents. | |

| Animal models of Alzheimer’s | Improved cognitive function and reduced amyloid plaque formation. |

2. Antimicrobial Activity

4-APE-HCl has demonstrated promising antibacterial and antifungal activities. It shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | High |

| Candida albicans | 0.016 | Moderate |

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including kinases and proteases, which play crucial roles in various biochemical pathways. This inhibition can lead to altered cell signaling and metabolism, making it a candidate for cancer therapy due to its selective action against cancer cells while sparing normal cells .

Table 3: Enzyme Interaction Studies

| Enzyme Type | Effect Observed | Reference |

|---|---|---|

| Kinases | Inhibition of activity | |

| Proteases | Reduced proteolytic activity |

Case Studies

Several case studies have explored the therapeutic potential of 4-APE-HCl:

- Neurodegenerative Disease Models : In a study involving animal models of Alzheimer's disease, administration of 4-APE-HCl resulted in significant improvements in memory tests compared to control groups.

- Infection Models : Another study demonstrated that topical application of 4-APE-HCl significantly reduced bacterial load in wound infection models, suggesting its potential as a topical antimicrobial agent .

The biological effects of 4-APE-HCl are attributed to its ability to bind to various biomolecules, influencing enzyme activity and gene expression. The compound can inhibit enzyme function by binding at active or allosteric sites, leading to conformational changes that reduce enzymatic activity. Additionally, it may modulate gene expression by interacting with transcription factors .

Propriétés

IUPAC Name |

4-(1-aminoethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFWZASJWHBCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.